![molecular formula C25H28N4O3 B2380596 1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251563-63-9](/img/structure/B2380596.png)
1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
The compound contains several functional groups including a cyclohexylamino group, a carboxamide group, and a naphthyridine group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a naphthyridine core, which is a type of heterocyclic compound. Attached to this core are several different groups including a cyclohexylamino group and a carboxamide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, amines can react with isocyanates to form ureas or thiourethanes .Scientific Research Applications
Design and Synthesis: The compound, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol (DMTP), is synthesized using nano SiO2 as a catalyst. Nano SiO2 demonstrates remarkable catalytic activity, affecting reaction time and substrate range .
Metal Ion Sensing: DMTP acts as a selective fluorescent sensor for Fe^3+ ions. Upon addition and increasing concentration of Fe^3+, it exhibits excellent fluorescence quenching. Other cations (Ca^2+, Al^3+, K^+, Cd^2+, Pb^2+, Zn^2+, and Mg^2+) have minimal influence on fluorescence intensity. Surprisingly, reversible fluorescence enhancement occurs with the addition of H3PO4 due to iron complex deactivation .
Sensor Development
Researchers are increasingly interested in developing chemosensors and sensors. This compound’s properties could contribute to the field of sensor technology .
properties
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-16-7-6-10-19(13-16)28-25(32)21-14-29(15-22(30)27-18-8-4-3-5-9-18)24-20(23(21)31)12-11-17(2)26-24/h6-7,10-14,18H,3-5,8-9,15H2,1-2H3,(H,27,30)(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGNEBCUJVSLPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
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